Aklaviketone

Description

Properties

IUPAC Name |

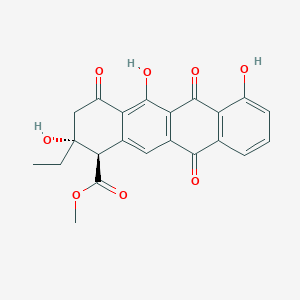

methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151323 | |

| Record name | Aklaviketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116235-59-7 | |

| Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklaviketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aklaviketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aklaviketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone, a member of the anthracycline class of chemotherapeutic agents, exerts its potent anti-tumor effects through a multi-faceted mechanism of action. This guide provides a comprehensive technical overview of the core molecular processes disrupted by this compound, focusing on its interaction with DNA, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical cellular signaling pathways. Detailed experimental methodologies and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's primary mechanisms of action revolve around its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. These core mechanisms include:

-

DNA Intercalation: this compound possesses a planar anthraquinone (B42736) ring structure that allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the arrest of the cell cycle and inhibition of tumor growth.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. These DNA breaks trigger a DNA damage response, ultimately leading to the activation of apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound structure can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS levels induces oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, further contributing to cytotoxicity.

Quantitative Data

The cytotoxic and inhibitory activities of this compound have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Parameter | Value | Assay Condition | Reference |

| DNA Binding Constant (Kb) | 1.04 x 109 M-1 | Calf Thymus DNA, pH 7.4, Cyclic Voltammetry | [1] |

| Topoisomerase II Inhibition (IC50) | 0.68 µM - 1.19 µM | Purified human topoisomerase IIα | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the competition between this compound and ethidium (B1194527) bromide (EtBr), a known DNA intercalator, for binding sites on DNA. The displacement of EtBr from DNA by this compound results in a decrease in the fluorescence of the EtBr-DNA complex.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr) solution

-

This compound solution of varying concentrations

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Add EtBr to the ctDNA solution to a final concentration that gives a stable and measurable fluorescence signal.

-

Incubate the EtBr-DNA solution at room temperature to allow for complex formation.

-

Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the EtBr-DNA solution.

-

Incubate for a sufficient time to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity at each this compound concentration.

-

Plot the fluorescence intensity against the this compound concentration to determine the concentration of this compound required to displace 50% of the bound EtBr, which can be used to calculate the binding constant (Kb).

Topoisomerase II Poisoning Assay (DNA Cleavage Assay)

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human topoisomerase IIα

-

This compound solution of varying concentrations

-

Reaction buffer (containing ATP and MgCl2)

-

Stop solution (containing SDS and proteinase K)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Incubate further to allow for proteinase K digestion of the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the stabilization of the cleavage complex by this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the intracellular generation of ROS induced by this compound.

Materials:

-

Cancer cell line of interest

-

This compound solution

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Seed the cancer cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of DCF using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer.

-

An increase in fluorescence intensity or the percentage of fluorescent cells indicates an increase in intracellular ROS levels.

Impact on Cellular Signaling Pathways

This compound-induced cellular stress and DNA damage trigger a cascade of signaling events that ultimately determine the fate of the cancer cell. The PI3K/Akt and MAPK pathways are central to this response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound-induced cellular damage can lead to the inhibition of this pro-survival pathway.[3][4] Downregulation of Akt activity and its downstream targets can decrease the threshold for apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress. This compound-induced DNA damage and oxidative stress can lead to the activation of stress-activated protein kinases such as JNK and p38, which in turn can promote apoptosis.[2]

Apoptosis Induction Pathway

The culmination of this compound's mechanistic actions is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspases.

Experimental Workflow: Cytotoxicity Assay

A typical workflow to determine the cytotoxic effects of this compound on cancer cells is the MTT assay.

Conclusion

This compound's anti-cancer activity is the result of a coordinated assault on multiple, essential cellular processes. Its ability to intercalate into DNA, poison topoisomerase II, and generate ROS culminates in the induction of apoptosis through the modulation of key survival and death signaling pathways. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of this potent chemotherapeutic agent. Further research is warranted to fully elucidate the specific molecular interactions and to identify biomarkers that can predict tumor sensitivity to this compound.

References

Aklaviketone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. We will delve into its discovery, the producing microorganisms, detailed experimental protocols for its isolation and purification, methods for its characterization, and an overview of its biosynthetic pathway.

Introduction: The Significance of this compound

This compound is a tetracyclic aromatic polyketide that serves as a crucial precursor in the biosynthesis of aklavinone (B1666741) and the subsequent aclacinomycin A, an important antitumor drug.[1][2][3] Its discovery and the elucidation of its role in the metabolic pathways of Streptomyces species have been pivotal in understanding and engineering the production of novel anthracycline analogs. This guide aims to consolidate the available scientific information into a practical resource for researchers in the field of natural product chemistry and drug discovery.

This compound has been identified in mutant strains of various Streptomyces species, most notably Streptomyces galilaeus. Blocked mutants, incapable of further processing this compound, have been instrumental in its isolation and study.[3]

Table 1: Key Streptomyces Strains in this compound Research

| Strain | Description | Relevance to this compound |

| Streptomyces galilaeus ATCC 31133 | A producer of aclacinomycin A and B. | Wild-type strain from which this compound-accumulating mutants have been derived. |

| Streptomyces galilaeus S 383 | A mutant strain of S. galilaeus. | The strain from which this compound was first isolated and its structure determined. |

| Streptomyces galilaeus Ke303 (ATCC 31649) | A mutant derived from S. galilaeus ATCC 31133. | Blocked in the glycosylation of aklavinone, leading to the accumulation of the aglycone. |

| Streptomyces sp. strain C5 | A producer of daunomycin. | Contains the gene encoding this compound reductase, the enzyme responsible for the conversion of this compound to aklavinone. |

Experimental Protocols

Fermentation of Streptomyces galilaeus for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Streptomyces galilaeus to produce secondary metabolites like this compound. Optimization of media components and fermentation parameters is often necessary to maximize the yield of the desired product.

Materials:

-

Streptomyces galilaeus strain (e.g., a mutant strain derived from ATCC 31133)

-

Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (a complex medium containing a carbon source like starch or glucose, a nitrogen source like soybean meal or peptone, and mineral salts)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until good growth is observed.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth. Preparative Thin Layer Chromatography (TLC) is a common method for the purification of small to medium quantities of natural products.

Materials:

-

Harvested fermentation broth (mycelia and supernatant)

-

Organic solvents: Ethyl acetate (B1210297), chloroform (B151607), methanol (B129727), acetone (B3395972)

-

Silica (B1680970) gel for column chromatography or preparative TLC plates

-

Rotary evaporator

-

Chromatography columns or preparative TLC chamber

Procedure:

-

Extraction:

-

Extract the mycelial cake with acetone or methanol to recover intracellular metabolites.

-

Extract the supernatant with an equal volume of ethyl acetate or chloroform.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Preparative Thin Layer Chromatography (TLC):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol mixture).

-

Apply the concentrated extract as a narrow band onto a preparative TLC plate (silica gel).

-

Develop the plate in a suitable solvent system. A common system for separating anthracyclines is a mixture of chloroform and methanol (e.g., 95:5 v/v). The optimal solvent system should be determined by analytical TLC.

-

Visualize the separated bands under UV light (if fluorescent) or by staining a small portion of the plate.

-

Scrape the silica gel band corresponding to this compound from the plate.

-

Elute the this compound from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.

-

Filter the silica gel and evaporate the solvent to obtain the purified this compound.

-

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of secondary metabolites. A reverse-phase HPLC method is typically employed for the analysis of anthracyclines.

Materials:

-

Purified this compound standard

-

HPLC-grade solvents: Acetonitrile (B52724), methanol, water

-

HPLC-grade acids (e.g., formic acid or trifluoroacetic acid)

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

A reverse-phase column (e.g., C18)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve a known weight of the crude extract or purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Table 2: Hypothetical HPLC Quantitative Data for this compound

| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,500 |

| 5 | 63,000 |

| 10 | 126,500 |

| 25 | 315,000 |

| 50 | 632,000 |

| Sample | Peak Area |

| Crude Extract (diluted 1:10) | 158,000 |

Note: This data is for illustrative purposes only.

Characterization of this compound

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈O₈ |

| Molecular Weight | 410.38 g/mol |

| Appearance | Yellowish-red needles |

| UV-Vis λmax (MeOH) | 225, 258, 290 (sh), 435 nm |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| Mass Spectrometry (m/z) | Data not available in the searched literature |

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracyclines. The pathway involves a type II polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-ketone chain. This chain then undergoes a series of cyclization and modification reactions to form this compound. This compound is subsequently converted to aklavinone by the enzyme this compound reductase.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. The detailed protocols and compiled data serve as a valuable resource for researchers working on the biosynthesis of anthracyclines and the discovery of novel bioactive compounds. Further research to fully elucidate the enzymatic steps leading to this compound and to optimize its production in engineered strains will continue to be an important area of investigation in the field of natural product biotechnology.

References

Unraveling the Molecular Architecture of Aklaviketone: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of aklaviketone, a key intermediate in the biosynthesis of the potent anthracycline antibiotic, aclacinomycin A. This compound is produced by various strains of Streptomyces, most notably Streptomyces galilaeus. The determination of its precise molecular structure has been crucial for understanding the biosynthetic pathway of anthracyclines and for the potential development of novel anti-cancer agents.

This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which have been pivotal in confirming the tetracyclic quinonoid core structure of this compound. The integration of data from these methods allows for the unambiguous assignment of its chemical formula, C₂₂H₁₈O₈, and the elucidation of its complex stereochemistry.

Spectroscopic Data Analysis

The structural determination of this compound relies on the careful analysis and integration of data from various spectroscopic methods. High-resolution mass spectrometry provides the exact molecular formula, while one-dimensional and two-dimensional NMR spectroscopy reveals the connectivity and spatial arrangement of the atoms within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. The accurate mass measurement of the molecular ion peak allows for the calculation of a unique molecular formula, consistent with C₂₂H₁₈O₈.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

| [M+H]⁺ | 411.1074 | Data not available |

| [M+Na]⁺ | 433.0894 | Data not available |

| Molecular Formula | C₂₂H₁₈O₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstones of the structural elucidation of this compound. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments provide a detailed map of the molecule's carbon-hydrogen framework.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in published literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in published literature |

Note: While the structure of this compound is established, specific, publicly available, and fully assigned ¹H and ¹³C NMR data tables are scarce. The elucidation would have relied on standard chemical shift correlations for anthracycline precursors.

Experimental Protocols

The successful elucidation of this compound's structure is underpinned by meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

Isolation of this compound from Streptomyces galilaeus

-

Fermentation: A culture of Streptomyces galilaeus is grown in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

-

Extraction: The mycelium is separated from the culture broth by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolic products.

NMR Data Acquisition

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to assign the complete structure.

Mass Spectrometry Data Acquisition

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

-

Mass Analysis: The mass-to-charge ratio of the ions is measured using a high-resolution mass analyzer to determine the exact mass of the molecular ion and its fragmentation pattern.

Visualizing the Elucidation Pathway and Biosynthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the biosynthetic context of this compound.

Spectroscopic Analysis of Aklaviketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. This compound's tetracyclic quinonoid structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and purity assessment in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of each proton.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from aromatic protons, methoxy (B1213986) groups, and aliphatic protons on the tetracyclic ring system.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | s | 1H | Phenolic OH |

| 7.5 - 7.8 | m | 3H | Aromatic CH |

| 4.0 | s | 3H | OCH₃ |

| 2.5 - 3.0 | m | 4H | Aliphatic CH₂ |

| 2.3 | s | 3H | C-CH₃ |

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of this compound, with distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180 - 190 | C=O | Quinone Carbonyls |

| ~160 | C | Phenolic Carbon |

| ~110 - 140 | C, CH | Aromatic Carbons |

| ~60 | CH₃ | OCH₃ |

| ~30 - 40 | CH₂ | Aliphatic Carbons |

| ~20 | CH₃ | C-CH₃ |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time is required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

1.4. NMR Experimental Workflow

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

2.1. IR Spectral Data

The IR spectrum of this compound is dominated by absorptions from its carbonyl groups and aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Broad, Medium | O-H Stretch | Phenolic OH |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic |

| ~1670 | Strong | C=O Stretch | Quinone Carbonyl |

| ~1620 | Strong | C=O Stretch | Conjugated Carbonyl |

| ~1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1200 | Strong | C-O Stretch | Ether |

2.2. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is common.[1] A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent pellet.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[1][2]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the KBr pellet or the salt plates (for a mull) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed by identifying the characteristic absorption bands for the functional groups present in this compound.[3][4]

2.3. IR Experimental Workflow

Caption: General workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the anthraquinone (B42736) chromophore of this compound.[5]

3.1. UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) typically shows multiple absorption bands corresponding to π → π* and n → π* transitions.

Table 4: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |

| ~250 | High | π → π | Aromatic System |

| ~290 | Medium | π → π | Aromatic System |

| ~430 | Low | n → π* | Quinone Carbonyl |

3.2. Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.[6]

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Rinse and fill the cuvette with the this compound solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: The spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified and can be used for qualitative identification. For quantitative analysis, the Beer-Lambert law can be applied.

3.3. UV-Vis Experimental Workflow

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Aklaviketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, as a potential therapeutic agent, warrants a systematic investigation of its biological activities. This technical guide outlines a comprehensive initial screening process to evaluate its potential as an anticancer and antimicrobial agent. The described methodologies provide a robust foundation for generating preliminary data on efficacy and mechanism of action, which are crucial for further drug development. The primary screening cascade will focus on cytotoxicity against cancer cell lines, induction of apoptosis, and determination of antimicrobial potency.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxic and apoptotic effects of this compound on a panel of human cancer cell lines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HCT-116 | Colorectal Carcinoma | 8.7 |

| A549 | Lung Carcinoma | 12.1 |

| HeLa | Cervical Adenocarcinoma | 6.5 |

Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry analysis is employed.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells.[7]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15-20 minutes at room temperature.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 95.1 | 2.5 | 2.4 |

| This compound (IC₅₀) | 45.3 | 35.8 | 18.9 |

Antimicrobial Activity Screening

The initial screening for antimicrobial activity will determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent.[9] The broth microdilution method is a widely used technique for determining the MIC.[10][11]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

| Microorganism | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 64 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Proposed Signaling Pathway for Anticancer Action

Anthracyclines, which are structurally related to this compound, are known to exert their anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[12][13] One of the key downstream pathways affected is the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[14] Inhibition of this pathway can lead to apoptosis.

Caption: Proposed inhibition of the PI3K/Akt survival pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. The outlined protocols for assessing anticancer and antimicrobial activities are robust and widely accepted in the field of drug discovery. The successful execution of these experiments will yield crucial preliminary data on the efficacy and potential mechanisms of action of this compound, thereby guiding future preclinical and clinical development efforts. It is imperative that the illustrative data presented be replaced with rigorous experimental findings to accurately characterize the biological profile of this novel compound.

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. apec.org [apec.org]

- 12. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Solubility and Stability of Aklaviketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone, a key intermediate in the biosynthesis of aclacinomycin A and other medically important anthracyclines, is a molecule of significant interest in synthetic biology and pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly its solubility and stability, is crucial for its isolation, characterization, and potential use in developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known information regarding this compound, outlines standard methodologies for determining its solubility and stability, and presents relevant biosynthetic pathway information. Due to its nature as a biosynthetic intermediate, publicly available quantitative data on the solubility and stability of this compound is limited. Therefore, this guide also serves as a framework for researchers to establish these critical parameters.

Introduction to this compound

This compound is a polyketide intermediate that sits (B43327) at a critical juncture in the biosynthetic pathway of anthracyclines, a class of potent anti-cancer agents.[1][3] These compounds are produced by various Streptomyces species.[2] The core structure of these molecules is assembled by a type II polyketide synthase (PKS) and then modified by a series of tailoring enzymes, including oxygenases and cyclases, to yield the final complex structures. This compound's precursor, aklavinone (B1666741), is a common aglycone for many anthracyclines.[1] Given its role in this pathway, having a pure and stable source of this compound is essential for further enzymatic studies and the engineered biosynthesis of novel anthracycline analogs.

Solubility of this compound

Predicted Solubility Profile

Based on the general characteristics of anthracycline aglycones, this compound is expected to be sparingly soluble in aqueous solutions and more soluble in organic solvents. The polycyclic aromatic structure contributes to its hydrophobicity.

Quantitative Solubility Data

The following table is presented as a template for researchers to populate with experimentally determined solubility data for this compound. Standard solvents for such assessments are included.

| Solvent | Solubility (mg/mL) at 25°C | Method | Notes |

| Water | Data not available | Shake-Flask | Expected to be poorly soluble. |

| Phosphate-Buffered Saline (pH 7.4) | Data not available | Shake-Flask | Important for biological assays. |

| Ethanol | Data not available | Shake-Flask | Common solvent for organic compounds. |

| Methanol | Data not available | Shake-Flask | Common solvent for organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Data not available | Shake-Flask | High potential for solubility. |

| Acetone | Data not available | Shake-Flask | Useful for extraction and purification. |

Stability of this compound

The chemical stability of this compound is a crucial parameter that influences its storage conditions, shelf-life, and compatibility with other substances. Stability studies are vital to ensure that the compound remains within its acceptable quality limits over time. These studies typically evaluate the impact of temperature, humidity, pH, and light.

Factors Affecting Stability

Anthracycline structures can be sensitive to pH changes, oxidation, and photodegradation. The quinone moiety, in particular, can be susceptible to reduction and other chemical modifications.

Stability Testing Parameters

The following table outlines the standard conditions based on ICH guidelines for stability testing and should be populated with experimental data for this compound.

| Condition | Duration | Parameter Measured | Acceptance Criteria |

| Long-Term Storage | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Purity, Degradation Products | e.g., ≥95% Purity |

| Accelerated Storage | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Purity, Degradation Products | e.g., ≥95% Purity |

| Forced Degradation | |||

| Acidic (e.g., 0.1 N HCl) | 24 hours | Purity, Degradation Products | Identify degradation pathways |

| Basic (e.g., 0.1 N NaOH) | 24 hours | Purity, Degradation Products | Identify degradation pathways |

| Oxidative (e.g., 3% H₂O₂) | 24 hours | Purity, Degradation Products | Identify degradation pathways |

| Photostability (ICH Q1B) | Variable | Purity, Degradation Products | Assess light sensitivity |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

-

Materials: this compound (solid), selected solvent, analytical balance, 2 mL screw-cap vials, thermostatically controlled shaker, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis), volumetric flasks.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility based on the dilution factor.

-

Protocol for Stability Assessment (HPLC-Based Assay)

-

Objective: To evaluate the stability of this compound under various stress conditions.

-

Materials: this compound stock solution of known concentration, buffers of different pH, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system, photostability chamber.

-

Procedure:

-

Prepare solutions of this compound in the desired stress conditions (e.g., acidic, basic, oxidative).

-

For temperature and humidity studies, store solid or solution samples in controlled environmental chambers.

-

For photostability, expose the sample to a light source as per ICH Q1B guidelines.

-

At specified time points, withdraw an aliquot of each sample.

-

Neutralize the pH of acidic and basic samples if necessary.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a stability-indicating HPLC method that can separate this compound from its degradation products.

-

Calculate the percentage of this compound remaining and quantify any major degradation products.

-

Biosynthetic Pathway of Aklavinone

This compound is an early intermediate in the biosynthesis of aklavinone, the aglycone core of many anthracyclines. The pathway involves a type II polyketide synthase and several tailoring enzymes. Understanding this pathway is crucial for efforts in synthetic biology to produce novel anthracyclines.

Caption: Biosynthetic pathway of aklavinone from precursor molecules.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly accessible literature, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols and leveraging the understanding of its role in the aklavinone biosynthetic pathway, scientists and drug development professionals can effectively characterize this compound for its potential applications in synthetic biology and pharmaceutical research. The generation of comprehensive solubility and stability profiles will be a significant step forward in unlocking the full potential of this important biosynthetic intermediate.

References

Preliminary In Vitro Cytotoxicity of Aklaviketone: A Technical Guide

Introduction

Aklaviketone belongs to the anthracycline class of compounds, which are renowned for their potent cytotoxic and anti-cancer properties. Anthracyclines are a cornerstone of many chemotherapeutic regimens, and the evaluation of new analogues is critical for the development of more effective and less toxic cancer therapies. Preliminary in vitro cytotoxicity studies are the first step in characterizing the biological activity of a new compound. These studies aim to determine the concentration at which a compound elicits a toxic effect on cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). Furthermore, these initial investigations can provide insights into the potential mechanisms of cell death, such as apoptosis or necrosis.

This technical guide provides an in-depth overview of the core methodologies and data presentation relevant to the preliminary in vitro cytotoxic evaluation of an anthracycline compound, using representative data from well-studied analogues.

Quantitative Cytotoxicity Data

The cytotoxic effects of anthracyclines are typically evaluated against a panel of cancer cell lines to assess the breadth of their activity. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are a key metric. The following tables summarize representative IC50 values for common anthracyclines against various cancer cell lines, as would be presented in a preliminary study.

Table 1: Representative IC50 Values of Anthracyclines in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Doxorubicin (B1662922) | K562 | Chronic Myelogenous Leukemia | 72 | 0.032 |

| Doxorubicin | MelJuSo | Melanoma | 72 | 0.045 |

| Doxorubicin | U2OS | Osteosarcoma | 72 | 0.051 |

| Daunorubicin | MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 0.23 |

| Doxorubicin | HT-1080 | Fibrosarcoma | Not Specified | 0.11 |

| Epirubicin | HL-1 | Cardiac Muscle (for toxicity comparison) | Not Specified | >1 |

Note: The IC50 values presented are representative and can vary based on experimental conditions such as cell density, passage number, and specific assay used.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust in vitro studies. Below are the methodologies for the key experiments typically cited in the preliminary cytotoxic evaluation of anthracyclines.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., K562, MelJuSo, U2OS, MDA-MB-231, HT-1080) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is replaced with the compound-containing medium, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, providing an indicator of cytotoxicity due to loss of membrane integrity.

-

Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.

-

Supernatant Collection: After the treatment period, the 96-well plates are centrifuged at 250 x g for 5 minutes. A portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant, and the plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Testing

Anthracycline-Induced Apoptosis Signaling Pathway

Anthracyclines are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can activate both intrinsic and extrinsic apoptotic pathways.[1]

Conclusion

The preliminary in vitro cytotoxicity assessment is a critical step in the evaluation of novel therapeutic candidates like this compound. By employing a panel of cancer cell lines and a suite of robust cytotoxicity and apoptosis assays, researchers can obtain crucial data on the compound's potency and potential mechanism of action. The representative data and protocols presented in this guide, based on established anthracyclines, provide a comprehensive framework for initiating such studies. Future investigations into this compound would build upon this foundation to fully elucidate its therapeutic potential.

References

Unveiling the Pharmacophore of the Aklaviketone Scaffold: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacophoric features of the aklaviketone scaffold, a core structure of certain anthracycline antibiotics known for their potent anticancer properties. By dissecting the structure-activity relationships, this document aims to provide a comprehensive resource for the rational design of novel and more effective anticancer agents.

Introduction to the this compound Scaffold

The this compound scaffold is a tetracyclic aromatic core that forms the aglycone part of several clinically important anthracycline antibiotics.[1] These compounds, traditionally extracted from Streptomyces species, are renowned for their efficacy against a broad spectrum of cancers, including leukemias, lymphomas, and various solid tumors.[1] The primary mechanism of action for many anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This interference leads to DNA damage and ultimately triggers apoptotic cell death in rapidly proliferating cancer cells.

While effective, the clinical use of many anthracyclines is hampered by significant side effects, most notably cardiotoxicity.[1] This has spurred extensive research into the development of new analogs with improved therapeutic indices. This compound, as a fundamental structural unit, presents a promising starting point for the design of novel anticancer agents with potentially reduced toxicity and enhanced efficacy. Understanding its pharmacophore is key to unlocking this potential.

Structure-Activity Relationship (SAR) and Pharmacophore Model

The biological activity of compounds based on the this compound scaffold is intricately linked to their three-dimensional structure and the nature of their substituents. While a definitive, experimentally validated pharmacophore model for the this compound scaffold is not yet publicly established, analysis of the structure-activity relationships of various anthracycline analogs allows for the deduction of a hypothetical pharmacophore model.

Key Pharmacophoric Features:

Based on the available data for anthracyclines and related topoisomerase II inhibitors, the essential pharmacophoric features for anticancer activity are proposed as follows:

-

Planar Aromatic System: The tetracyclic core of the this compound scaffold provides a large, planar surface essential for DNA intercalation. This feature allows the molecule to insert itself between the base pairs of the DNA double helix, disrupting its normal function.

-

Hydrogen Bond Donors and Acceptors: Hydroxyl and ketone groups on the scaffold are critical for interacting with both DNA and the topoisomerase II enzyme. These groups can form hydrogen bonds that stabilize the drug-DNA-enzyme complex.

-

Positively Ionizable Group: In many active anthracyclines, a sugar moiety attached to the scaffold contains an amino group that is protonated at physiological pH. This positive charge is believed to interact with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the drug to its target. While this compound itself is the aglycone, this feature is crucial for the activity of the corresponding glycosides.

-

Specific Substituent Effects: Modifications at various positions of the this compound ring system can significantly impact potency and selectivity. For instance, alterations to the side chain at C-9 can influence cellular uptake and accumulation.[3]

Below is a proposed pharmacophore model for the this compound scaffold, highlighting the key features necessary for its anticancer activity.

Caption: Proposed pharmacophore model for the this compound scaffold.

Quantitative Data on Related Compounds

To facilitate the comparison of anticancer activity, the following tables summarize the cytotoxic and topoisomerase II inhibitory activities of various compounds related to the this compound scaffold. These compounds, while not direct this compound derivatives in all cases, share structural motifs and mechanisms of action, providing valuable insights for drug design.

Table 1: Cytotoxicity of Anthracycline Analogs and Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Doxorubicin | MCF-7 | 6.89 | [4] |

| Daunorubicin | HL-60 | 0.015 (for 72h) | [5] |

| N-Benzyladriamycin-14-valerate (AD 198) | CEM | ~0.1 | [2] |

| Benzofuroquinolinedione 8d | Various | 1.19 | [6] |

| Benzofuroquinolinedione 8i | Various | 0.68 | [6] |

| Naphthalen-1-yloxyacetamide 5c | MCF-7 | 7.39 | [4] |

| Naphthalen-1-yloxyacetamide 5d | MCF-7 | 2.33 | [4] |

| Naphthalen-1-yloxyacetamide 5e | MCF-7 | 3.03 | [4] |

Table 2: Topoisomerase II Inhibitory Activity of Related Compounds

| Compound | IC50 (µM) | Reference |

| Doxorubicin | 2.67 | [6] |

| Etoposide | 78.4 | [6] |

| XK469 | ~130 | [5] |

| Benzofuroquinolinedione 8d | 1.19 | [6] |

| Benzofuroquinolinedione 8i | 0.68 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step organic synthesis protocols. A general approach might involve the construction of the tetracyclic core through reactions such as Friedel-Crafts acylations and subsequent cyclizations. Modifications to the core structure can be achieved by introducing various substituents onto the aromatic rings or by altering the side chains. The purification of synthesized compounds is generally performed using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[7]

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Protocol:

-

Reaction Setup: The reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an ATP-containing reaction buffer in a microcentrifuge tube.

-

Compound Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a reaction without any inhibitor serves as a negative control.

-

Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: The DNA bands are visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the negative control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its analogs are likely mediated through the modulation of various cellular signaling pathways. While the primary mechanism is topoisomerase II inhibition leading to DNA damage and apoptosis, other pathways may also be involved.

DNA Damage and Apoptosis Pathway

Inhibition of topoisomerase II by this compound analogs leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks. The accumulation of DNA damage triggers a cellular stress response, activating cell cycle checkpoints and ultimately leading to the initiation of the apoptotic cascade.

References

- 1. Anthracycline - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cellular pharmocodynamics of several anthrocycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Early Aklaviketone Research: A Biosynthetic Precursor to Anthracycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, a tetracyclic aromatic polyketide, holds a significant position in the field of natural product chemistry and antibiotic research. As a key biosynthetic intermediate in the pathway to potent antitumor anthracycline antibiotics, such as aklavinone (B1666741) and the aclacinomycins, understanding its initial discovery, structure, and biological context is crucial for the ongoing development of novel chemotherapeutics. This technical guide provides a comprehensive literature review of the early research on this compound, focusing on its isolation, structure elucidation, and the initial understanding of its biological role. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of anthracyclines and related natural products.

Discovery and Isolation

This compound was first reported as a novel metabolite isolated from a blocked mutant strain of the bacterium Streptomyces galilaeus (strain S 383). Early research efforts focused on elucidating the biosynthetic pathway of anthracyclines, and the use of mutant strains incapable of producing the final antibiotic products was instrumental in the accumulation and identification of precursor molecules.

Experimental Protocols: Isolation and Purification

The following protocol outlines the general methodology employed in the early isolation and purification of this compound from Streptomyces galilaeus cultures.

1. Fermentation:

-

A blocked mutant strain of Streptomyces galilaeus (e.g., S 383) was cultured in a suitable liquid medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation was carried out under aerobic conditions with shaking at a controlled temperature (typically 28-30°C) for a period of several days to allow for the accumulation of metabolites.

2. Extraction:

-

The mycelium was separated from the culture broth by centrifugation or filtration.

-

The mycelium was extracted with an organic solvent such as acetone (B3395972) or methanol (B129727) to solubilize the intracellular metabolites.

-

The culture filtrate was typically extracted with a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to recover extracellular metabolites.

3. Purification:

-

The crude extracts were concentrated under reduced pressure.

-

The residue was subjected to column chromatography on silica (B1680970) gel.

-

Elution was performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity with the addition of a more polar solvent (e.g., methanol).

-

Fractions were collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound, often visualized by its characteristic color or under UV light.

-

Fractions containing the purified this compound were pooled and the solvent evaporated to yield the crystalline compound.

Structure Elucidation

The determination of the chemical structure of this compound was a critical step in understanding its role in anthracycline biosynthesis. Early researchers utilized a combination of spectroscopic techniques to elucidate its molecular formula and connectivity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported in the early literature for this compound.

| Property | Data |

| Molecular Formula | C₂₂H₁₈O₈ |

| Molecular Weight | 410.10017 (Monoisotopic Mass) |

| Appearance | Yellow needles |

| Melting Point | 218-220 °C |

| UV-Visible (λmax) | 225, 258, 288 (shoulder), 430 nm |

| Infrared (IR, cm⁻¹) | 3450 (OH), 1730 (ester C=O), 1670 (quinone C=O), 1625 (chelated quinone C=O) |

| ¹H NMR (CDCl₃, δ) | 1.01 (t, 3H, -CH₃), 2.25 (q, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 4.98 (d, 1H), 5.30 (d, 1H), 7.2-7.9 (m, 4H, aromatic), 12.5 (s, 1H, phenolic OH), 13.2 (s, 1H, phenolic OH) |

| ¹³C NMR (CDCl₃, δ) | (Representative signals) 7.5 (-CH₃), 29.5 (-CH₂-), 52.8 (-OCH₃), 70.1, 75.8, 110-140 (aromatic C), 181.5 (quinone C=O), 187.0 (quinone C=O), 205.0 (ketone C=O) |

| Mass Spectrometry (m/z) | 410 (M⁺), 351, 323, 295 |

Experimental Protocols: Structure Determination

The structural elucidation of this compound involved the following key experimental steps:

1. Elemental Analysis and Mass Spectrometry:

-

High-resolution mass spectrometry was used to determine the precise molecular weight and establish the molecular formula as C₂₂H₁₈O₈.

2. UV-Visible Spectroscopy:

-

The UV-visible absorption spectrum in a solvent like methanol or ethanol (B145695) was recorded to identify the chromophore system, which was characteristic of a naphthacenequinone structure.

3. Infrared Spectroscopy:

-

An IR spectrum was obtained (typically using a KBr pellet) to identify key functional groups. The observed absorption bands for hydroxyl groups, an ester carbonyl, and quinone carbonyls were crucial in piecing together the structure.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provided information on the number and types of protons and their neighboring environments. Key signals included those for an ethyl group, a methoxy (B1213986) group, aromatic protons, and chelated phenolic hydroxyl groups.

-

¹³C NMR spectroscopy was used to determine the number of carbon atoms and their chemical environments, confirming the presence of carbonyls (ester, ketone, quinone), aromatic carbons, and aliphatic carbons.

5. Chemical Derivatization:

-

Acetylation of the hydroxyl groups was a common technique to confirm their presence and number, leading to a shift in the NMR signals of adjacent protons.

Biosynthesis of this compound and its Role as an Intermediate

This compound is a pivotal intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracycline antibiotics. The early research established its position in the biosynthetic pathway through feeding experiments with labeled precursors and the analysis of metabolites from blocked mutant strains.

The biosynthesis of this compound is initiated from the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units by a type II polyketide synthase (PKS) complex. A series of cyclization and aromatization reactions then lead to the formation of the tetracyclic ring system.

This compound to Aklavinone Conversion

This compound is subsequently converted to aklavinone through a stereospecific reduction of the C-7 keto group. This reaction is catalyzed by the enzyme This compound reductase .

Early Biological Activity Studies